4-(二氟甲基)-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

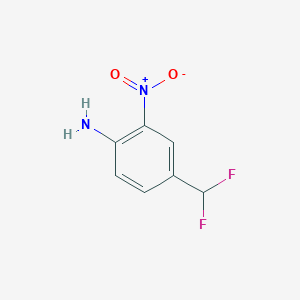

“4-(Difluoromethyl)aniline” is a compound that contains a benzene ring with an amine (-NH2) and a difluoromethyl (-CF2H) group attached . It’s important to note that the specific properties of “4-(Difluoromethyl)-2-nitroaniline” could vary significantly due to the presence of the nitro group.

Synthesis Analysis

A general method for the synthesis of difluoromethylated compounds involves the use of Selectfluor, a reagent that can introduce a difluoromethyl group into a molecule . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)aniline” consists of a benzene ring with an amine and a difluoromethyl group attached . The exact structure of “4-(Difluoromethyl)-2-nitroaniline” would also include a nitro group, but specific details are not available.Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively in recent years . These reactions involve the formation of a bond between a carbon atom and a difluoromethyl group. The exact reactions that “4-(Difluoromethyl)-2-nitroaniline” would undergo depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the density, melting point, and boiling point are physical properties that can be measured without changing the composition of the sample . The exact properties of “4-(Difluoromethyl)-2-nitroaniline” are not available.科学研究应用

Medicinal Chemistry

The 4-difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Agrochemicals

The unique chemical and physical properties of 4-difluoromethyl make it a potential candidate for applications in agrochemicals . The difluoromethyl group can influence the reactivity of the parent molecule, which can be beneficial in the development of new agrochemical compounds .

Materials Science

4-Difluoromethyl also holds potential applications in materials science . The difluoromethyl group can alter the physical properties of the parent molecule, which can be exploited in the design and synthesis of new materials .

Molecular Docking and DFT Study

Molecular docking simulations and DFT have been applied to examine the binding interactions of 4-difluoromethyl derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site have been assessed . This study has elucidated the characteristics and interactions towards binding capacities .

Drug Design

Several FDA-approved drugs contain the CF2 group . On account of this, considerable research efforts have been geared toward the efficient introduction of difluoromethyl groups into organic compounds . This has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Hydrogen Bond Donor

The difference in chemical shift correlates with a molecule’s ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property can be exploited in the design of new compounds with enhanced binding affinities.

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritating to the skin, eyes, and respiratory system, and may have harmful effects if inhaled or swallowed . The specific safety and hazards of “4-(Difluoromethyl)-2-nitroaniline” are not known.

未来方向

属性

IUPAC Name |

4-(difluoromethyl)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKZQNBCOSAMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-2-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)